An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Methacrylate
An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Overview
2-Naphthyl methacrylate (2-NMA) is an aromatic methacrylate monomer renowned for its ability to impart desirable properties to polymers. The presence of the bulky, rigid naphthyl group in its structure provides polymers with a high refractive index, enhanced thermal stability, chemical resistance, and UV resistance.[1] These characteristics make poly(2-naphthyl methacrylate) and its copolymers highly valuable in the development of advanced materials for optical, electronic, and specialty coating applications.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and experimental protocols related to 2-Naphthyl methacrylate.
Chemical and Physical Properties
2-Naphthyl methacrylate is a solid, crystalline compound at room temperature.[1][3] Its key properties are summarized in the table below, providing a quantitative reference for laboratory and research applications.
| Property | Value | Source(s) |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | [4] |
| CAS Number | 10475-46-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₂O₂ | [3][4] |
| Molecular Weight | 212.24 g/mol | [3][4][5][6] |
| Appearance | Colorless crystals / White solid | [1][3] |
| Melting Point | 62-64 °C | [1][3][5] |
| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [3][4][5] |
| SMILES | CC(=C)C(=O)Oc1ccc2ccccc2c1 | [3][5] |
Synthesis and Reactivity
Synthesis
The most common laboratory synthesis of 2-Naphthyl methacrylate is through the esterification of 2-naphthol with methacryloyl chloride.[1] This reaction is typically performed in an inert solvent in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[7]
The general reaction scheme is as follows: 2-naphthol + methacryloyl chloride → 2-Naphthyl methacrylate + HCl
A detailed experimental protocol for this synthesis is provided in Section 7.1.
Polymerization
The methacrylate group in 2-NMA allows it to readily undergo polymerization. The primary method is free-radical polymerization, which can be initiated using thermal initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).[2] This process can be conducted via bulk, solution, suspension, or emulsion techniques.[8]
Furthermore, 2-NMA is amenable to controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).[2][9] ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[5][10] The resulting polymer, poly(2-naphthyl methacrylate), exhibits high thermal stability and rigidity due to the bulky naphthyl side chains that restrict chain mobility.[2]
Applications
The unique properties derived from the naphthyl group make 2-NMA a valuable monomer in several high-performance applications:[1]
-
High-Refractive-Index Polymers: Used in the manufacturing of optical lenses, coatings, and films where high clarity and refractive index are critical.[1]
-
UV-Resistant Coatings: Incorporated into coatings for aerospace, automotive, and outdoor applications to enhance durability and stability against UV degradation.[1]
-
Specialty Resins and Adhesives: Adds mechanical strength, thermal stability, and chemical resistance to specialty resins and adhesives.[1]
-
Electronic and Display Materials: Contributes to the performance of high-quality films and coatings used in electronic displays.[1]
-
Fluorescent Polymers: Serves as a monomer for creating fluorescent polymers, which have potential uses in optoelectronics and as scintillators for radiation detection.[2]
Safety and Handling
2-Naphthyl methacrylate is classified as an irritant. Proper safety precautions are essential during handling to avoid exposure.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Warning | [3][4][6] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][4][6] |
| Personal Protective Equipment | Chemical safety goggles, gloves, N95 dust mask | [3][6] |
| Storage | Store at 4°C, protected from light | [1][11] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, acid chlorides, acid anhydrides | [11] |
Visualized Workflows
The following diagrams illustrate the standard laboratory workflows for the synthesis and polymerization of 2-Naphthyl methacrylate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imaging.org [imaging.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
